molecular formula C10H14N2S B12984963 N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine

N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine

Cat. No.: B12984963
M. Wt: 194.30 g/mol
InChI Key: VAQUXNPLGPNVSV-UHFFFAOYSA-N
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Description

N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine is an organic compound that features a pyridine ring attached to an ethyl chain, which is further connected to a thietan-3-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine typically involves the reaction of 2-(pyridin-3-yl)ethanamine with a thietan-3-amine derivative. One common method includes the use of a coupling reagent to facilitate the formation of the desired product under mild reaction conditions. The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with the addition of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan-3-amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: TBHP in ethyl acetate or toluene.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives where the thietan-3-amine group is replaced by other functional groups.

Scientific Research Applications

N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the thietan-3-amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine is unique due to the presence of both the pyridine ring and the thietan-3-amine group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

N-(2-pyridin-3-ylethyl)thietan-3-amine

InChI

InChI=1S/C10H14N2S/c1-2-9(6-11-4-1)3-5-12-10-7-13-8-10/h1-2,4,6,10,12H,3,5,7-8H2

InChI Key

VAQUXNPLGPNVSV-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCC2=CN=CC=C2

Origin of Product

United States

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